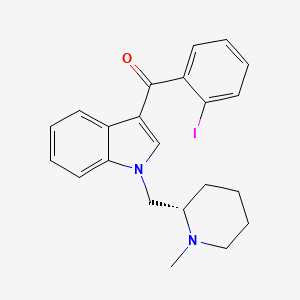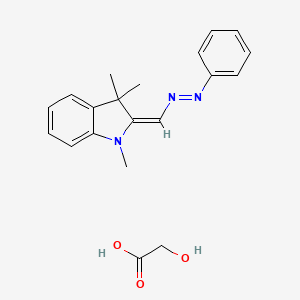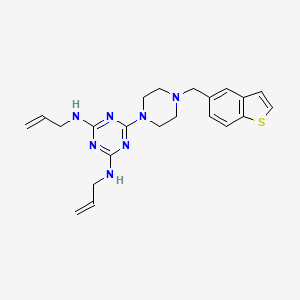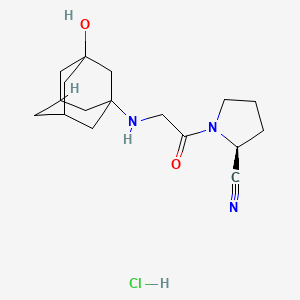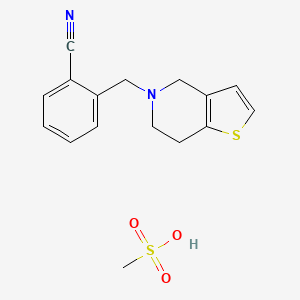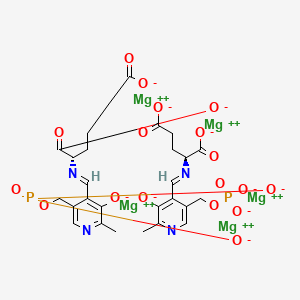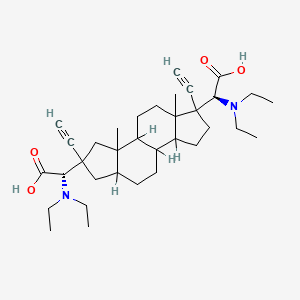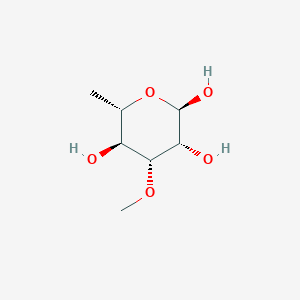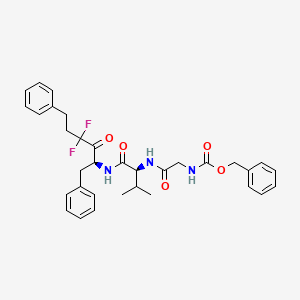
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- is a complex organic compound with a specific stereochemistry denoted by the (S)- configuration
Preparation Methods
The synthesis of L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The synthetic route typically starts with the preparation of the protected amino acids and peptides, followed by the introduction of the difluoro-oxo-phenylpentyl group. Reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and protecting groups like Boc or Fmoc to ensure selective reactions at specific sites. Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as chromatography for purification.
Chemical Reactions Analysis
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Scientific Research Applications
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and enzymes, which can provide insights into biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The difluoro-oxo-phenylpentyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- can be compared with other similar compounds, such as:
L-Valinamide derivatives: These compounds share the valinamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Difluoro-oxo-phenylpentyl compounds: These compounds have the difluoro-oxo-phenylpentyl group but may differ in their amino acid or peptide components.
Peptide-based compounds: These compounds consist of amino acids or peptides with various functional groups, providing a wide range of chemical and biological activities.
Properties
CAS No. |
134450-41-2 |
|---|---|
Molecular Formula |
C33H37F2N3O5 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C33H37F2N3O5/c1-23(2)29(38-28(39)21-36-32(42)43-22-26-16-10-5-11-17-26)31(41)37-27(20-25-14-8-4-9-15-25)30(40)33(34,35)19-18-24-12-6-3-7-13-24/h3-17,23,27,29H,18-22H2,1-2H3,(H,36,42)(H,37,41)(H,38,39)/t27-,29-/m0/s1 |
InChI Key |
FXESQGVMUAWWTA-YTMVLYRLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


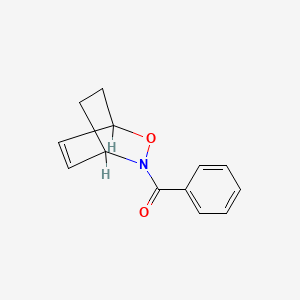
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)


